molecular formula C18H22N2O B12829240 {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B12829240
M. Wt: 282.4 g/mol
InChI Key: HFPUMWVZKZXLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine: is a complex organic compound that features a biphenyl core substituted with a morpholinomethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine typically involves a multi-step processThe process may involve reactions such as the Mannich reaction, which is used to introduce the morpholinomethyl group, and subsequent functional group transformations to install the methanamine moiety .

Industrial Production Methods

In an industrial setting, the synthesis of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    (4-(Morpholinomethyl)phenyl)methanamine: This compound shares the morpholinomethyl group but differs in the core structure.

    (4-Morpholinophenyl)methanamine hydrochloride: Similar in structure but includes a hydrochloride salt form.

    (4-(Morpholinomethyl)phenol): Contains a phenol group instead of the biphenyl core .

Uniqueness

(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine is unique due to its biphenyl core, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other morpholinomethyl derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

[2-[4-(morpholin-4-ylmethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2

InChI Key

HFPUMWVZKZXLCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.